(3S)-1-methanesulfonylpiperidine-3-carboxylic acid molecular weight and formula
(3S)-1-methanesulfonylpiperidine-3-carboxylic acid molecular weight and formula
An In-Depth Technical Guide to (3S)-1-Methanesulfonylpiperidine-3-carboxylic acid
Executive Summary: This document provides a comprehensive technical overview of (3S)-1-methanesulfonylpiperidine-3-carboxylic acid, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure in numerous pharmaceuticals, and its derivatization allows for the fine-tuning of physicochemical and pharmacological properties. This guide details the compound's core properties, proposes a robust synthetic pathway, outlines methods for analytical characterization, discusses its potential applications as a molecular building block, and provides essential safety and handling protocols. The content is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.
Introduction: The Scientific Rationale
The strategic combination of a piperidine ring, a carboxylic acid, and a methanesulfonyl group within a single chiral molecule, (3S)-1-methanesulfonylpiperidine-3-carboxylic acid, creates a versatile scaffold for drug design. Piperidine derivatives are foundational to a wide array of drugs and alkaloids, valued for their favorable pharmacokinetic profiles.[1] The carboxylic acid moiety is a common pharmacophore that engages in critical hydrogen-bonding and electrostatic interactions with biological targets.[2] However, its ionizable nature can limit membrane permeability and metabolic stability, a central challenge in drug development.[2][3]
The introduction of a methanesulfonyl group at the N-1 position serves a dual purpose. It replaces the basic nitrogen of the piperidine ring with a neutral sulfonamide, which can act as a versatile bioisostere of amides and enhance binding interactions.[2] This modification fundamentally alters the molecule's polarity, lipophilicity, and metabolic profile, offering a strategic alternative to more common N-acyl or N-alkyl piperidines. This guide provides the foundational knowledge required to synthesize, analyze, and strategically deploy this compound in research and development programs.
Physicochemical Properties and Identification
The fundamental characteristics of (3S)-1-methanesulfonylpiperidine-3-carboxylic acid are summarized below. Accurate identification is paramount and relies on a combination of its chemical formula, exact mass, and unique structural identifiers.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₄S | [4][5] |
| Molecular Weight | 207.25 g/mol | [4][] |
| IUPAC Name | 1-(methylsulfonyl)piperidine-3-carboxylic acid | [5][] |
| Stereochemistry | (3S) | [4] |
| CAS Number | 702670-29-9 | [4][5] |
| Appearance | White to off-white solid (predicted) | N/A |
| Boiling Point | 390.8 ± 52.0 °C (Predicted) | [7] |
| Density | 1.40 ± 0.1 g/cm³ (Predicted) | [7] |
| SMILES | CS(=O)(=O)N1CCCC(C(=O)O)C1 | [5] |
| InChI Key | JYNPFTCJJVIWTD-UHFFFAOYSA-N | [4] |
Synthesis and Purification Protocol
A robust and reproducible synthesis is critical for obtaining high-quality material for research. While specific literature for this exact compound is sparse, a reliable pathway can be designed based on well-established chemical transformations. The proposed method involves the sulfonylation of the commercially available chiral precursor, (S)-(+)-3-Piperidinecarboxylic acid.
Causality of Experimental Choices
-
Starting Material: (S)-(+)-3-Piperidinecarboxylic acid is selected as the starting material to ensure the desired (3S) stereochemistry is retained in the final product, avoiding complex chiral resolution steps.
-
Reagent: Methanesulfonyl chloride is the reagent of choice for introducing the methanesulfonyl ("mesyl") group. It is highly reactive towards secondary amines.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its purpose is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. Without a base, the HCl would protonate the piperidine nitrogen, rendering it unreactive towards the methanesulfonyl chloride.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction. DCM is often preferred for its ease of removal during workup.
-
Purification: Purification via column chromatography is proposed to remove unreacted starting material, excess reagents, and any side products, ensuring high purity of the final compound.
Detailed Step-by-Step Synthesis Methodology
Reaction: (S)-(+)-3-Piperidinecarboxylic acid + Methanesulfonyl Chloride → (3S)-1-methanesulfonylpiperidine-3-carboxylic acid
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add (S)-(+)-3-Piperidinecarboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material). Cool the resulting suspension to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (TEA, 2.2 eq) dropwise to the suspension while stirring. Allow the mixture to stir for 10-15 minutes.
-
Sulfonylation: In a separate container, dissolve methanesulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), water (1x), and brine (1x). The acidic wash removes excess TEA, while the brine wash aids in removing residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to isolate the pure product.
Synthesis Workflow Diagram
Caption: Synthetic workflow for the preparation of the target compound.
Analytical Characterization
Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in research. A multi-technique approach is required for comprehensive validation.
Methodologies and Rationale
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the molecular weight of the product and assessing its purity. The liquid chromatography separates the product from impurities, while the mass spectrometer provides a mass-to-charge ratio (m/z) that should correspond to the protonated molecule [M+H]⁺.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation. ¹H NMR will confirm the presence of protons on the piperidine ring, the methyl group of the sulfonyl moiety, and their respective chemical environments and couplings. ¹³C NMR will confirm the number of unique carbon atoms in the molecule.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method with UV or DAD detection is used to determine the purity of the final compound with high accuracy (e.g., >95%).[9] This is crucial for ensuring that the material used in subsequent biological assays is of a known quality.
Step-by-Step Analytical Protocol (LC-MS)
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this solution to an appropriate concentration for analysis (e.g., 1-10 µg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting condition would be 5% B, ramping to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 25-40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Full scan mode to detect the [M+H]⁺ ion (expected m/z ≈ 208.06).
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Integrate the peak corresponding to the product in the total ion chromatogram (TIC). The mass spectrum of this peak should show a dominant ion at the expected m/z for the protonated molecule.
Analytical Workflow Diagram
Caption: A multi-technique workflow for analytical characterization.
Applications in Drug Discovery
(3S)-1-methanesulfonylpiperidine-3-carboxylic acid is not an end-product but a strategic intermediate and building block. Its value lies in the combination of its structural features, which can be exploited in lead optimization campaigns.
-
Scaffold for Library Synthesis: The carboxylic acid group is a versatile chemical handle. It can be readily converted into a wide range of functional groups, such as esters, amides, or hydroxamic acids, through standard coupling reactions.[1] This allows for the rapid generation of a library of analogs to explore the structure-activity relationship (SAR) around this position.
-
Modulation of Physicochemical Properties: As discussed, the N-methanesulfonyl group renders the piperidine nitrogen non-basic. This significantly impacts the molecule's overall pKa, lipophilicity (logP), and polar surface area compared to its N-H or N-alkyl counterparts. In drug design, this can be used to improve cell permeability, reduce off-target effects related to basicity (e.g., hERG channel inhibition), and alter metabolic pathways.
-
Carboxylic Acid Bioisosteres: While the carboxylic acid is a potent pharmacophore, it can lead to poor oral bioavailability and rapid clearance. This molecule serves as an excellent precursor for creating derivatives where the acid is replaced with a bioisostere—a functional group with similar spatial and electronic properties but an improved pharmacokinetic profile.[3][10] Examples include tetrazoles, hydroxamic acids, or certain oxadiazoles.[2][11]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a risk assessment can be conducted based on its constituent functional groups and related molecules. General prudent laboratory practices should always be followed.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[12][13] Use in a well-ventilated area, preferably within a chemical fume hood. Avoid formation and inhalation of dust.[13] Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12][14]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water.[13]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[13]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]
-
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[12]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
(3S)-1-methanesulfonylpiperidine-3-carboxylic acid is a valuable chiral building block for modern drug discovery. Its unique combination of a piperidine scaffold, a non-basic sulfonamide, and a modifiable carboxylic acid handle provides medicinal chemists with a powerful tool for developing novel therapeutics. This guide has provided the essential technical information for its synthesis, purification, and analysis, laying the groundwork for its successful application in research settings.
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